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Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464 Get Quote

Disclaimer: This document summarizes publicly available information regarding the preclinical

assessment of ACY-775. No dedicated, comprehensive initial toxicity screening report for ACY-
775 is publicly available. The information herein is aggregated from studies focused on the

pharmacological efficacy and mechanism of action of ACY-775. The experimental protocols

and data tables are presented as representative examples based on standard preclinical

toxicology practices and may not reflect the actual studies performed for this specific

compound.

Introduction
ACY-775 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with a

reported IC50 of 7.5 nM.[1][2] Its mechanism of action centers on the inhibition of HDAC6,

which leads to the hyperacetylation of its substrates, most notably α-tubulin. This modulation of

the cytoskeleton has implications for various cellular processes and has positioned ACY-775
and similar HDAC6 inhibitors as potential therapeutics for neurodegenerative diseases and

certain cancers. This guide provides a technical overview of the initial toxicity considerations for

ACY-775, drawing from available preclinical data and established toxicology screening

paradigms.

Mechanism of Action and Signaling Pathway
ACY-775 exerts its biological effects primarily through the selective inhibition of HDAC6.

HDAC6 is a cytoplasmic enzyme that removes acetyl groups from various protein substrates,

including α-tubulin and cortactin. By inhibiting HDAC6, ACY-775 leads to an accumulation of
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acetylated α-tubulin, which in turn affects microtubule dynamics, intracellular transport, and cell

motility. Unlike pan-HDAC inhibitors, the high selectivity of ACY-775 for HDAC6 over other

HDAC isoforms, particularly the nuclear Class I HDACs, is hypothesized to result in a more

favorable safety profile by avoiding widespread changes in gene expression that can be

associated with toxicity.[1][3]
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Figure 1: Simplified signaling pathway of ACY-775 action.
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Preclinical In Vivo Studies and Observed Effects
Preclinical studies in mice have investigated the in vivo activity of ACY-775, primarily focusing

on its effects in the central nervous system. While these were not formal toxicity studies, they

provide initial insights into the tolerability of the compound at pharmacologically active doses.

Quantitative Data from In Vivo Efficacy Studies
The following table summarizes key parameters from a study investigating the antidepressant-

like properties of ACY-775 in mice. It is important to note that these studies were not designed

to determine toxicity but can inform the selection of doses for formal toxicology assessments.
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Parameter Species
Route of
Administrat
ion

Dose
(mg/kg)

Observatio
n

Reference

Behavioral

Effects

NIH Swiss

Mice

Intraperitonea

l (i.p.)
5

No significant

effect on

immobility in

Tail

Suspension

Test.

[1]

Behavioral

Effects

NIH Swiss

Mice

Intraperitonea

l (i.p.)
50

Significant

reduction in

immobility in

Tail

Suspension

Test.

[1]

Exploratory

Behavior
Mice

Intraperitonea

l (i.p.)
50

Increased

exploration in

open-field

test.

[1]

Target

Engagement
Mice

Intraperitonea

l (i.p.)
50

Significant

increase in α-

tubulin

acetylation in

the brain.

[2][3]

Pharmacokin

etics
Mice

Intraperitonea

l (i.p.)
50

Plasma

Cmax: 1359

ng/mL (4.1

µM) at 30

min.

[2]

No overt signs of toxicity were reported in these studies at the doses tested.
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Representative Experimental Protocols for Initial
Toxicity Screening
The following are representative protocols for acute toxicity studies that would typically be

conducted for a compound like ACY-775 during initial preclinical safety assessment. These are

based on general toxicology guidelines.

Acute Oral Toxicity Study (Rodent) - Representative
Protocol
Objective: To determine the potential for acute toxicity and to identify the maximum tolerated

dose (MTD) following a single oral administration of ACY-775.

Species: Sprague-Dawley rats (equal numbers of males and females).

Methodology:

Dose Formulation: ACY-775 is formulated in an appropriate vehicle (e.g., 0.5%

methylcellulose with 0.1% Tween 80).

Dose Groups: Multiple dose groups and a vehicle control group are used. Doses are

selected based on preliminary range-finding studies.

Administration: A single dose is administered by oral gavage.

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes

in body weight for 14 days post-administration.

Clinical Pathology: At the end of the observation period, blood samples are collected for

hematology and clinical chemistry analysis.

Histopathology: A full necropsy is performed, and major organs and tissues are collected,

weighed, and examined for gross and microscopic abnormalities.

General Preclinical Toxicity Screening Workflow
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The following diagram illustrates a typical workflow for the initial toxicity screening of a novel

compound.
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Figure 2: General workflow for preclinical toxicity screening.

Summary and Conclusions
The available data on ACY-775 suggests that it is a highly selective HDAC6 inhibitor.

Preclinical studies in mice at doses up to 50 mg/kg (i.p.) have demonstrated pharmacological

activity without reported overt signs of toxicity.[1] The selectivity for HDAC6 over other HDAC

isoforms may contribute to a favorable safety profile compared to pan-HDAC inhibitors.

However, a comprehensive public assessment of the initial toxicity of ACY-775 is not available.

A thorough evaluation would require dedicated studies, including acute, sub-chronic, and

chronic toxicity testing across multiple species and routes of administration, as well as safety

pharmacology and genotoxicity assessments. The protocols and workflows presented here

serve as a guide to the standard procedures that would be employed in such an evaluation. For

drug development professionals, further non-publicly available data would be required to make

a full safety and risk assessment for ACY-775.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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